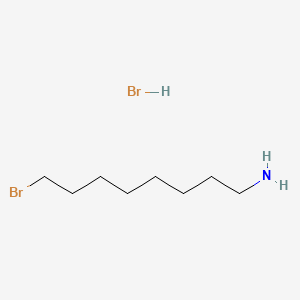

8-Bromooctan-1-amine hydrobromide

Description

Significance of Long-Chain Bromoamines in Organic Synthesis

Long-chain bromoamines are valuable synthons in organic chemistry due to their dual functionality. The presence of both a nucleophilic amino group and an electrophilic carbon-bromine bond within the same molecule allows for a wide range of chemical transformations. This dual reactivity enables the construction of diverse molecular architectures, including polymers, surfactants, and biologically active compounds.

The strategic placement of the bromo and amino groups on a flexible alkyl chain allows for intramolecular reactions to form cyclic structures or for sequential reactions at either end of the molecule. This makes them key intermediates in the synthesis of macrocycles and other complex organic frameworks. The ability to selectively react one functional group while leaving the other intact is a crucial aspect of their utility, often achieved through the use of protecting groups.

Role of Amine Hydrobromides in Reaction Systems

The conversion of a volatile and often reactive amine into its hydrobromide salt offers several practical advantages in a laboratory setting. britannica.com Amines readily react with acids to form salts, a reaction that is easily reversed with a base. britannica.commnstate.edu This salt formation effectively "protects" the amine group, preventing it from undergoing unwanted side reactions. libretexts.orglibretexts.org For instance, in reactions where the desired transformation involves the bromo-end of the molecule, the protonated amino group is less likely to interfere.

Furthermore, amine hydrobromides are typically crystalline solids with higher melting points and lower vapor pressures compared to their free amine counterparts. This makes them easier to handle, weigh, and store. The hydrobromide salt can also influence the solubility of the compound, which can be advantageous in certain reaction media. The hydrogen bromide produced during some reactions involving amines can also be neutralized by using a base. libretexts.orglibretexts.org

Interactive Data Table: Properties of 8-Bromooctan-1-amine (B12822555) and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 8-Bromooctan-1-amine | 98007-71-7 | C8H18BrN | 208.14 nih.gov | Free base form, bifunctional with amino and bromo groups. nih.gov |

| 8-Bromooctan-1-amine Hydrobromide | 2922283-51-8 | C8H19Br2N | Not explicitly found | Hydrobromide salt, enhanced stability. chemicalbook.combldpharm.com |

| 8-Bromo-1-octanol | 50816-19-8 | C8H17BrO | 209.12 innospk.com | Contains a hydroxyl group instead of an amine. innospk.com |

| 10-Bromodecan-1-amine hydrobromide | 24566-82-3 | C10H23Br2N | 317.11 chemenu.com | Longer carbon chain analog. chemenu.com |

| 4-Bromobutan-1-amine hydrobromide | 24566-81-2 | C4H11Br2N | Not explicitly found | Shorter carbon chain analog. chemsrc.comsigmaaldrich.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

8-bromooctan-1-amine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18BrN.BrH/c9-7-5-3-1-2-4-6-8-10;/h1-8,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMNYHHPSAMAXSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCBr)CCCN.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19Br2N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.05 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reaction Mechanisms of 8 Bromooctan 1 Amine Hydrobromide

Nucleophilic Substitution Reactions

The presence of two nucleophilic/electrophilic centers in 8-Bromooctan-1-amine (B12822555) hydrobromide allows for a variety of nucleophilic substitution reactions. The amine moiety can act as a nucleophile, while the carbon-bromine bond provides an electrophilic carbon susceptible to attack by other nucleophiles.

Alkylation Reactions of the Amine Moiety

The primary amine group of 8-Bromooctan-1-amine can be readily alkylated through nucleophilic substitution reactions with alkyl halides. This process, however, can be challenging to control, often leading to a mixture of mono-, di-, and tri-alkylated products, as well as the fully alkylated quaternary ammonium (B1175870) salt. The initial reaction involves the lone pair of electrons on the nitrogen atom attacking the electrophilic carbon of an alkyl halide, displacing the halide and forming a secondary amine. This newly formed secondary amine is often more nucleophilic than the starting primary amine, making it prone to further alkylation.

The selective mono-N-alkylation of amino alcohols, which are structurally related to 8-Bromooctan-1-amine, has been achieved with high selectivity by forming a stable chelate with 9-borabicyclononane (B1260311) (9-BBN). This method protects the amine and allows for controlled alkylation. organic-chemistry.org Another sustainable approach involves the direct N-alkylation of unprotected amino acids with alcohols using ruthenium or iron catalysts, a process that generates water as the only byproduct. nih.govresearchgate.net While not directly reported for 8-Bromooctan-1-amine hydrobromide, these methods suggest viable strategies for its selective alkylation.

A general representation of the alkylation of the amine moiety is as follows:

Further reaction with a base can neutralize the ammonium salt to yield the free secondary amine.

Formation of Quaternary Ammonium Salts

The amine moiety of 8-Bromooctan-1-amine can be exhaustively alkylated to form a quaternary ammonium salt. These compounds are permanently charged, regardless of the solution's pH. wikipedia.org The synthesis is typically achieved by reacting a tertiary amine with an alkyl halide in what is known as the Menshutkin reaction. wikipedia.org In the case of 8-Bromooctan-1-amine, this would first require its conversion to a tertiary amine through successive alkylations.

Long-chain quaternary ammonium salts are of significant interest due to their surfactant and antimicrobial properties. nih.govnih.gov The synthesis of N-benzyl-N,N-dimethylalkan-1-ammonium bromides with varying alkyl chain lengths (C8 to C20) has been reported through the quaternization of N,N-dimethylbenzylamines with long-chain n-alkylbromides. nih.gov

A general scheme for the formation of a quaternary ammonium salt from a tertiary amine precursor is:

Reactions with Different Nucleophiles

The electrophilic carbon atom attached to the bromine in this compound is susceptible to attack by a variety of nucleophiles. This allows for the introduction of diverse functional groups at the terminus of the eight-carbon chain. Common nucleophiles include hydroxides, cyanides, and azides.

The reaction with hydroxide (B78521) ions, typically from an aqueous solution of a base like sodium hydroxide, leads to the formation of 8-amino-1-octanol. This reaction generally proceeds via an Sₙ2 mechanism. libretexts.orgsavemyexams.com

Reaction with cyanide ions (e.g., from potassium cyanide) results in the formation of 9-aminononanenitrile, extending the carbon chain by one atom. This is a valuable transformation for the synthesis of long-chain compounds with terminal nitrile or carboxylic acid functionalities (after hydrolysis). youtube.comyoutube.com

Reactions Involving the Bromine Moiety

The bromine atom serves as a good leaving group in a variety of reactions, most notably in cross-coupling and elimination reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The C-Br bond in this compound can participate in such reactions, although the presence of the free amine can sometimes interfere with the catalyst.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This method is widely used to form biaryl compounds but can also be applied to couple alkyl halides. The Suzuki-Miyaura coupling of unprotected ortho-bromoanilines has been successfully demonstrated, suggesting that the amine group in 8-Bromooctan-1-amine may not need protection under certain conditions. libretexts.org

A generalized scheme for the Suzuki-Miyaura coupling of 8-Bromooctan-1-amine is:

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. google.comnih.govcapes.gov.br The classical Heck reaction involves β-hydride elimination to form an alkene product. However, a "reductive Heck" variant allows for the hydroarylation or hydroalkylation of alkenes. nih.govnih.gov This reaction could potentially be used to couple 8-Bromooctan-1-amine with an alkene.

The general mechanism of the Heck reaction involves the oxidative addition of the alkyl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov

Elimination Reactions

When treated with a strong, non-nucleophilic base, 8-Bromooctan-1-amine can undergo an elimination reaction to form oct-7-en-1-amine. This reaction, known as dehydrobromination, typically follows an E2 mechanism, where the base abstracts a proton from the carbon adjacent to the bromine-bearing carbon, and the bromide ion is expelled simultaneously, leading to the formation of a double bond. savemyexams.commasterorganicchemistry.comyoutube.com

The choice of solvent and base is crucial in determining whether substitution or elimination is the major pathway. masterorganicchemistry.comyoutube.com Strong, sterically hindered bases and higher temperatures generally favor elimination over substitution. youtube.com For primary haloalkanes like 8-Bromooctan-1-amine, substitution is often the major product unless a very strong, bulky base is used. youtube.com

The reaction can be summarized as:

Cyclization Reactions Utilizing Both Functional Groups

The presence of a nucleophilic amine and an electrophilic C-Br bond within the same molecule allows for the possibility of intramolecular cyclization to form a nitrogen-containing heterocycle. In the case of 8-bromooctan-1-amine, this would lead to the formation of azacyclononane, a nine-membered ring.

The propensity for intramolecular reactions is significantly influenced by the length of the chain connecting the two reacting centers, which dictates the thermodynamic and kinetic favorability of ring formation. While the formation of five- and six-membered rings is generally rapid and favored, the synthesis of medium-sized rings (8- to 13-membered) is often challenging. This difficulty arises from a combination of unfavorable entropic factors and the presence of transannular strain, which involves steric interactions across the ring.

The relative rates of cyclization for ω-bromoalkylamines to form n-membered rings generally follow the trend: 5 > 6 > 3 > 7 > 4, with the rates for forming rings larger than seven members being significantly slower. wikipedia.org The formation of nine-membered rings, such as azacyclononane from 8-bromooctan-1-amine, falls into this less favorable category. To achieve such cyclizations and minimize competing intermolecular polymerization, reactions are typically carried out under high-dilution conditions. masterorganicchemistry.com These conditions favor the intramolecular pathway by reducing the probability of reactive ends of different molecules interacting.

Table 1: Factors Influencing Intramolecular Cyclization of ω-Haloamines

| Factor | Description | Implication for 8-Bromooctan-1-amine |

| Ring Size | The number of atoms in the resulting cyclic structure. | Formation of a 9-membered ring (azacyclononane). |

| Thermodynamics | The relative stability of the cyclic product compared to the starting material and potential polymers. | Medium-sized rings often have higher strain energy. |

| Kinetics | The rate at which the cyclization occurs. | Generally slow for 9-membered rings. wikipedia.org |

| Reaction Conditions | Parameters such as concentration, temperature, and solvent. | High dilution is crucial to favor intramolecular cyclization over intermolecular polymerization. masterorganicchemistry.com |

While specific studies on the direct cyclization of this compound are not extensively documented in readily available literature, the general principles of intramolecular nucleophilic substitution govern this transformation. The reaction would proceed via an SN2 mechanism where the primary amine acts as the nucleophile, attacking the carbon atom bearing the bromine atom and displacing the bromide ion. The use of a non-nucleophilic base is required to deprotonate the amine, activating it for the nucleophilic attack.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single step to generate complex molecules with high atom economy and efficiency. organic-chemistry.org The bifunctional nature of this compound makes it an intriguing substrate for MCRs, where one functional group can participate in the initial reaction, leaving the other available for subsequent transformations.

Prominent isocyanide-based MCRs, such as the Ugi and Passerini reactions, are prime candidates for the incorporation of 8-bromooctan-1-amine.

Ugi Reaction:

The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.org In this context, 8-bromooctan-1-amine can serve as the amine component. The primary amine would react with an aldehyde to form an imine, which then participates in the subsequent steps of the Ugi reaction. wikipedia.org The resulting Ugi product would retain the bromo-terminated octyl chain, which can be utilized in post-Ugi modifications. For instance, the terminal bromine could be a handle for introducing other functionalities via nucleophilic substitution or for constructing macrocycles through a subsequent intramolecular cyclization.

Passerini Reaction:

The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy amide. wikipedia.org While the primary amine of 8-bromooctan-1-amine is not a direct component in the classical Passerini reaction, its derivatization could allow for its incorporation. More relevantly, bifunctional molecules containing a carboxylic acid and a bromoalkyl chain could participate, with the bromo group being available for further functionalization of the Passerini product. researchgate.net

The strategic use of this compound in MCRs allows for the generation of a diverse library of complex molecules from simple starting materials. The pendant bromoalkyl chain in the MCR products serves as a versatile functional handle for further synthetic elaborations, including the introduction of tags for biological studies, attachment to solid supports, or the construction of more complex architectures.

Table 2: Potential Roles of 8-Bromooctan-1-amine in Multi-Component Reactions

| MCR Type | Role of 8-Bromooctan-1-amine | Potential Product | Post-MCR Modification |

| Ugi Reaction | Amine component | A bis-amide with a pendant 8-bromooctyl group. | Intramolecular cyclization, nucleophilic substitution at the C-Br bond. |

| Passerini-type Reactions | (As a derivative) | An α-acyloxy amide with a pendant 8-bromooctyl group. | Further functionalization of the bromo moiety. |

Synthesis and Research Applications of Derivatives and Analogs

Design and Synthesis of Functionalized 8-Bromooctan-1-amine (B12822555) Derivatives

The primary amine group of 8-bromooctan-1-amine can be readily modified through various chemical reactions to introduce new functional groups. Common transformations include N-alkylation, N-acylation, and sulfonylation, which yield secondary or tertiary amines, amides, and sulfonamides, respectively. These reactions allow for the attachment of a wide variety of substituents, thereby tuning the steric and electronic properties of the resulting molecule.

Furthermore, the bromine atom at the other end of the carbon chain serves as a versatile handle for introducing additional functionalities through nucleophilic substitution reactions. This dual-ended reactivity enables the synthesis of hetero-bifunctional molecules, where each end of the octyl chain possesses a different reactive group.

A significant class of derivatives synthesized from 8-bromooctan-1-amine are N-substituted 8-bromooctylamines. These compounds are typically prepared by reacting 8-bromooctan-1-amine with an appropriate alkylating or acylating agent. The resulting secondary or tertiary amine can then undergo further reactions, such as quaternization, to form quaternary ammonium (B1175870) salts.

Derivatives in Medicinal Chemistry Research (excluding clinical trials)

The unique structural features of 8-bromooctan-1-amine derivatives make them valuable tools in medicinal chemistry research, particularly in the development of new therapeutic agents.

The eight-carbon chain of 8-bromooctan-1-amine serves as a flexible scaffold that can be modified to develop ligands for various biological targets, including G-protein coupled receptors (GPCRs). The length of the alkyl chain is a critical determinant of binding affinity and efficacy for certain receptors.

For instance, in the field of cannabinoid receptor research, the length of the alkyl side chain on ligand molecules is a key parameter for determining their activity at the CB1 receptor. nih.gov The octyl chain provided by 8-bromooctan-1-amine can be incorporated into the structure of potential cannabinoid receptor modulators to optimize their interaction with the receptor's binding pocket. nih.gov Researchers can synthesize a library of analogs by varying the substituents on the amine group of the 8-bromooctyl scaffold to probe the structure-activity relationships (SAR) and identify potent and selective ligands.

Table 1: Examples of Scaffold Modifications of 8-Bromooctan-1-amine for Ligand Development

| Starting Material | Reagent | Resulting Derivative | Potential Application |

| 8-Bromooctan-1-amine | Alkyl Halide | N-Alkyl-8-bromooctan-1-amine | GPCR Ligand Synthesis |

| 8-Bromooctan-1-amine | Acyl Chloride | N-Acyl-8-bromooctan-1-amine | Enzyme Inhibitor Development |

| 8-Bromooctan-1-amine | Sulfonyl Chloride | N-Sulfonyl-8-bromooctan-1-amine | Probe for Receptor Binding Studies |

This table presents hypothetical examples based on common organic synthesis reactions and medicinal chemistry principles.

8-Bromooctan-1-amine and its derivatives are valuable precursors in the multi-step synthesis of more complex drug candidates. The bifunctional nature of the molecule allows for its incorporation into larger molecular frameworks. For example, the amine functionality can be used to form a key amide or amine linkage, while the bromo- functionality can be used for subsequent carbon-carbon bond formation or introduction of other heteroatoms.

Derivatives in Material Science Research

The ability of 8-bromooctan-1-amine derivatives to form self-assembled structures and participate in polymerization reactions makes them attractive for applications in material science.

The bifunctional nature of 8-bromooctan-1-amine derivatives allows them to act as monomers or cross-linking agents in the synthesis of novel polymeric materials. For example, the amine and bromo groups can participate in polycondensation or polyaddition reactions to form polyamines or other functional polymers. The long alkyl chain can impart flexibility and hydrophobicity to the resulting polymer, influencing its mechanical and thermal properties. While specific, widely-commercialized polymers based on this monomer are not extensively documented, its potential for creating specialized polymers for coatings, adhesives, or drug delivery systems is an active area of research.

Quaternary ammonium salts derived from 8-bromooctan-1-amine are a class of ionic liquids. Ionic liquids are salts with melting points below 100 °C, and they exhibit unique properties such as low vapor pressure, high thermal stability, and tunable solvency.

The synthesis of these ionic liquids typically involves the quaternization of a tertiary amine with an alkyl halide. In the context of 8-bromooctan-1-amine, it would first be converted to a tertiary amine, for example, by exhaustive methylation of the primary amine. The resulting N,N-dimethyl-8-bromooctan-1-amine could then be reacted with another alkyl halide to form a quaternary ammonium salt. Alternatively, a tertiary amine can be reacted with 8-bromooctan-1-amine hydrobromide where the bromo group acts as the electrophile.

A general synthesis for quaternary ammonium-based ionic liquids involves the reaction of a tertiary amine with a haloalkane. mdpi.com For instance, reacting a tertiary amine with a compound like 1,10-dibromodecane (B1670030) can lead to the formation of a diammonium ionic liquid. mdpi.com By analogy, 8-bromooctan-1-amine derivatives can be used to synthesize mono- or di-quaternary ammonium ionic liquids with long alkyl chains. These ionic liquids can find applications as solvents for chemical reactions, electrolytes in electrochemical devices, or as agents for the dissolution of complex biopolymers like cellulose. mdpi.comresearchgate.net

Surface Modification Agents

The bifunctional nature of 8-Bromooctan-1-amine, possessing both a primary amine and a bromoalkane, makes it a theoretical candidate for surface modification. The amine or the bromide group can be used to anchor the molecule to a surface, leaving the other end available for further functionalization. However, specific examples of its use in the scientific literature are not readily found.

In a broader context, long-chain alkylamines and bromoalkanes are utilized for surface functionalization. For instance, derivatives of N-(8-bromooctyl)phthalimide have been used to modify glucose derivatives, showcasing the utility of the C8 backbone in linking molecules to surfaces. Similarly, amino-functionalized surfaces are created using various aminoalkanes to alter surface properties, such as in the case of amino-functionalized magnetic nanoparticles. These examples suggest the potential utility of 8-bromooctan-1-amine in such applications, though direct evidence is absent.

Table 1: Potential Surface Reactions of this compound

| Reactive Group | Surface Type | Potential Reaction | Resulting Surface Functionality |

| Amine (-NH₂) | Carboxylic acid-terminated | Amide bond formation | Surface grafted via amide linkage, terminal bromo group available for further reaction. |

| Bromo (-Br) | Hydroxyl-terminated | Ether linkage formation | Surface grafted via ether linkage, terminal amine group available for further reaction. |

| Amine (-NH₂) | Epoxy-activated | Ring-opening reaction | Covalent attachment with a free hydroxyl group and a secondary amine. |

| Bromo (-Br) | Amine-terminated | N-alkylation | Quaternary ammonium salt formation on the surface. |

This table is illustrative and based on general chemical principles, not on specific reported reactions of this compound.

Derivatives for Supramolecular Chemistry

The self-assembly of molecules into larger, ordered structures is a cornerstone of supramolecular chemistry. Amphiphilic molecules, which have both hydrophobic and hydrophilic parts, are often used to create such assemblies. A derivative of 8-Bromooctan-1-amine could theoretically be made amphiphilic by modifying one of its ends to be more polar or non-polar.

For example, the octyl chain provides a hydrophobic segment. The amine or bromide could be reacted to introduce a hydrophilic head group, leading to an amphiphilic molecule. Such molecules could then self-assemble in solution to form micelles, vesicles, or other supramolecular structures. Research on long-chain diamines, such as octamethylenediamine, has shown their ability to form supramolecular assemblies with other molecules through hydrogen bonding and other non-covalent interactions. While this points to the potential of 8-bromooctan-1-amine derivatives in this field, there is no direct published research to confirm this.

Table 2: Hypothetical Amphiphilic Derivatives of 8-Bromooctan-1-amine for Supramolecular Chemistry

| Derivative Name | Synthetic Precursor | Hydrophilic Head Group | Hydrophobic Tail | Potential Supramolecular Structure |

| N-(8-bromooctyl)acetamide | 8-Bromooctan-1-amine | Amide | 8-bromooctyl | Micelles |

| 8-Aminooctyltrimethylammonium bromide | 8-Bromooctan-1-amine | Quaternary ammonium | Octyl chain | Vesicles |

| Sodium 8-aminooctanoate | 8-Bromooctan-1-amine (via oxidation and substitution) | Carboxylate | Amino-octyl chain | Lamellar phases |

This table presents hypothetical derivatives and is not based on experimentally verified synthesis and self-assembly from this compound.

Advanced Applications in Molecular and Biochemical Probes

Synthesis of Fluorescent Probes

The development of fluorescent probes that respond to changes in pH is crucial for studying cellular processes such as endocytosis, lysosomal function, and tumor microenvironments. These probes typically incorporate a pH-sensitive fluorophore whose emission properties are altered by protonation or deprotonation.

While direct synthesis of pH-responsive probes using 8-Bromooctan-1-amine (B12822555) hydrobromide is not extensively documented in publicly available literature, its structure lends itself to such applications. The primary amine of 8-bromooctylamine (the free base form) can be reacted with a pH-insensitive fluorophore possessing a carboxylic acid or an activated ester. The resulting amide-linked fluorophore would still possess the terminal bromo group, which could then be used to attach the probe to a biomolecule or a cellular structure. The pH-responsive element could be a separate moiety incorporated into the probe's design, or in some cases, the local environment created by the linker and its conjugate could influence the pKa of the fluorophore.

A hypothetical design could involve coupling 8-bromooctylamine to a pH-insensitive dye and then using the bromo-terminus to attach it to a polymer that undergoes a pH-dependent conformational change, thereby modulating the fluorescence.

Table 1: Hypothetical pH-Responsive Probe Characteristics

| Probe Component | Function | Example |

| Fluorophore | Signal Reporter | Fluorescein (pH-sensitive) or a pH-insensitive dye |

| 8-Bromooctan-1-amine | Linker | Provides a flexible spacer |

| pH-Sensing Moiety | pH-dependent modulation | A separate ionizable group or a polymer |

| Targeting Group | Localization | e.g., a peptide for mitochondrial targeting |

Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and enzyme activity. FRET-based probes consist of a donor fluorophore and an acceptor chromophore, where the efficiency of energy transfer is highly dependent on the distance and orientation between the two. The linker connecting the donor and acceptor plays a critical role in defining the baseline FRET efficiency and its modulation upon a biological event. nih.gov

The eight-carbon chain of 8-Bromooctan-1-amine hydrobromide can be used to create an appropriate separation between a FRET donor and acceptor pair. For instance, the amine group could be conjugated to a donor fluorophore, and the bromo group could be used to attach an acceptor molecule. The flexibility and length of the octyl chain would allow for a basal level of FRET that could be altered, for example, by enzymatic cleavage of a recognition site incorporated within the probe's structure, leading to the separation of the donor and acceptor and a corresponding change in the FRET signal. nih.gov

Table 2: Representative FRET Probe Components and Linker Role

| Component | Role in FRET Probe | Potential Integration with 8-Bromooctan-1-amine |

| Donor Fluorophore | Energy Source | Covalently attached to the amine terminus. |

| Acceptor Chromophore | Energy Acceptor | Attached via the bromoalkane terminus. |

| Linker | Spacer | The octyl chain of 8-bromooctan-1-amine provides a defined distance between donor and acceptor. |

| Cleavage Site | Signal Transduction | An enzyme-specific peptide sequence can be part of the overall construct. |

Understanding the subcellular localization of proteins and other biomolecules is key to elucidating their function. nih.gov Fluorescent probes designed for this purpose often incorporate a targeting signal that directs them to a specific organelle, such as the mitochondria, nucleus, or lysosomes.

This compound can be utilized as a linker to connect a fluorophore to such a targeting moiety. For example, the primary amine could be acylated with a lipophilic cation like triphenylphosphonium, a well-known mitochondrial targeting group. The bromo-terminus would then be available for conjugation to a fluorescent dye. The hydrophobic octyl chain can also contribute to the probe's ability to cross cellular membranes. The use of such linkers allows for the modular construction of a variety of probes for visualizing different subcellular compartments. nih.gov

Development of Affinity-Based Probes

Affinity-based probes are designed to specifically bind to a target molecule, often an enzyme or a receptor, enabling its detection, quantification, or isolation. nih.govresearchgate.net These probes typically consist of a recognition element that provides affinity and specificity, a reactive group for covalent attachment (in the case of irreversible probes), and a reporter tag such as biotin (B1667282) or a fluorophore. frontiersin.org

The bifunctional nature of this compound is well-suited for the synthesis of affinity-based probes. The primary amine can be functionalized with a high-affinity ligand for the target of interest. The bromoalkane group can then serve as a reactive "warhead" to form a covalent bond with a nucleophilic residue in the target's binding site, leading to irreversible labeling. Alternatively, the bromo group could be used to attach a reporter tag after the affinity ligand has been installed on the amine.

Table 3: Components of a Hypothetical Affinity-Based Probe

| Component | Function | Role of 8-Bromooctan-1-amine |

| Affinity Ligand | Binds to the target protein | Attached to the amine terminus. |

| Linker | Connects ligand and reactive/reporter group | The octyl chain of 8-bromooctan-1-amine. |

| Reactive Group | Forms a covalent bond with the target | The bromoalkane can act as an electrophile. |

| Reporter Tag | Enables detection (e.g., Biotin, Fluorophore) | Can be attached via the bromo-terminus. |

Integration into Bioconjugation Strategies

Bioconjugation is the chemical strategy of linking two or more molecules, at least one of which is a biomolecule, to create a new construct with combined properties. thermofisher.com Bifunctional linkers are central to many bioconjugation strategies, providing control over the spacing and orientation of the conjugated species. nih.govnih.gov

This compound can be integrated into multi-step bioconjugation workflows. For example, the primary amine can be reacted with a heterobifunctional crosslinker, introducing a new reactive group at one end. This new group can then be used for a specific conjugation reaction, while the bromoalkane at the other end of the octyl chain is available for a subsequent, orthogonal reaction. This approach allows for the assembly of complex bioconjugates, such as antibody-drug conjugates or protein-DNA hybrids, where precise control over the molecular architecture is essential.

Computational Studies and Theoretical Analysis

Quantum Chemical Calculations

Quantum chemical calculations provide a fundamental understanding of the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Electronic Structure Analysis

The electronic structure of 8-Bromooctan-1-amine (B12822555) hydrobromide dictates its reactivity and physical properties. Density Functional Theory (DFT) calculations are a powerful tool to investigate the electron density distribution, molecular orbital energies, and electrostatic potential. The spatial arrangement of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial. In molecules with donor and acceptor moieties, the HOMO is often localized on the electron-donating part, while the LUMO resides on the electron-accepting part. acs.org This separation of electron density is indicative of potential intramolecular charge transfer characteristics. acs.org

For 8-Bromooctan-1-amine hydrobromide, the amine group (-NH3+) acts as an electron-withdrawing group due to protonation, while the bromine atom also exhibits electron-withdrawing effects. The long alkyl chain, however, is generally considered an electron-donating group. DFT calculations can reveal the precise localization of the HOMO and LUMO, providing insights into the molecule's electrophilic and nucleophilic sites. The energy gap between the HOMO and LUMO is a key parameter that correlates with the chemical reactivity and stability of the molecule. acs.org

Table 1: Computed Electronic Properties of 8-Bromooctan-1-amine

| Property | Value | Source |

| Molecular Weight | 208.14 g/mol | PubChem |

| XLogP3 | 2.6 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 7 | PubChem |

| Exact Mass | 207.06226 Da | PubChem |

| Monoisotopic Mass | 207.06226 Da | PubChem |

| Topological Polar Surface Area | 26 Ų | PubChem |

| Heavy Atom Count | 10 | PubChem |

Note: Data is for the base compound 8-Bromooctan-1-amine. The hydrobromide salt will have different properties due to the presence of the bromide ion and the protonated amine group.

Reaction Mechanism Predictions

Theoretical calculations can be employed to predict the mechanisms of reactions involving this compound. For instance, its use as a precursor in the synthesis of more complex molecules can be modeled to understand the transition states and energy barriers of the reaction pathways. The presence of two functional groups, the primary amine and the bromoalkane, allows for a variety of potential reactions, including nucleophilic substitution and amination reactions.

Computational studies can map out the potential energy surface for these reactions, identifying the most energetically favorable routes. This can be particularly useful in understanding the regioselectivity of reactions and predicting the formation of byproducts.

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of this compound in different environments, such as in aqueous solution. These simulations model the movement of atoms and molecules over time, providing insights into intermolecular interactions and bulk properties.

Docking and Ligand-Receptor Interaction Studies

The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and drug design. The accuracy of docking studies is often assessed by the root-mean-square deviation (RMSD) from an experimentally determined binding pose and by analyzing the key intermolecular interactions.

Conformation Analysis and Conformational Landscapes

For flexible molecules, it is not just the single lowest-energy conformation that is important, but the entire conformational landscape. Different conformers may be preferred in different environments (e.g., in solution versus bound to a receptor). Theoretical methods can be used to explore the conformational space and to identify the key dihedral angles that govern the molecule's shape. For instance, studies on other flexible molecules like dopamine (B1211576) have identified specific conformers that are crucial for receptor interaction.

Advanced Analytical Methodologies for Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. For 8-Bromooctan-1-amine (B12822555) hydrobromide, NMR provides unambiguous evidence of its carbon skeleton and the relative positions of its functional groups.

1D and 2D NMR Techniques

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, offers the initial and most crucial insights into the molecular structure.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of 8-Bromooctan-1-amine hydrobromide, distinct signals corresponding to the different sets of protons along the octyl chain are observed. The presence of the hydrobromide salt of the amine group leads to a downfield shift of the protons on the adjacent carbon (C1) due to the electron-withdrawing effect of the ammonium (B1175870) group (-NH₃⁺). Similarly, the methylene (B1212753) protons adjacent to the bromine atom (C8) are also shifted downfield. The protons of the intervening methylene groups in the chain appear as a complex multiplet in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each of the eight carbon atoms in the chain. The carbons attached to the nitrogen and bromine atoms (C1 and C8) are characteristically shifted to lower field values compared to the other methylene carbons.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in assembling the complete molecular structure. A COSY spectrum reveals the connectivity between adjacent protons, allowing for the sequential assignment of all proton signals along the carbon chain. An HSQC spectrum correlates each proton signal with its directly attached carbon atom, confirming the ¹H and ¹³C assignments.

A hypothetical ¹H NMR data table for this compound is presented below, based on established chemical shift principles for similar structures.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.40 | t | 2H | -CH₂Br |

| ~3.00 | t | 2H | -CH₂NH₃⁺ |

| ~1.85 | m | 2H | -CH₂CH₂Br |

| ~1.60 | m | 2H | -CH₂CH₂NH₃⁺ |

| ~1.30-1.45 | m | 8H | -(CH₂)₄- |

Note: 't' denotes a triplet and 'm' denotes a multiplet. The exact chemical shifts can vary depending on the solvent and concentration.

Advanced NMR for Complex Mixtures

In research scenarios where this compound might be present in a complex mixture, such as during its synthesis or in a biological matrix, advanced NMR techniques become invaluable. Diffusion-Ordered Spectroscopy (DOSY) can be used to separate the signals of different components in a mixture based on their diffusion coefficients, which are related to their size and shape. This allows for the identification of the target compound without the need for physical separation. Furthermore, advanced techniques can aid in studying intermolecular interactions, which is crucial when this compound is used as a linker or surface modifier.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of this compound. This accuracy allows for the determination of the elemental composition of the molecule, confirming the presence of carbon, hydrogen, nitrogen, and bromine atoms in the correct proportions. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having a near 1:1 natural abundance. This results in two molecular ion peaks separated by two mass units.

Tandem Mass Spectrometry for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is employed to further elucidate the structure of the compound. In an MS/MS experiment, the molecular ion of 8-Bromooctan-1-amine is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide structural information.

Key fragmentation pathways for the cation of 8-Bromooctan-1-amine would include the loss of the bromine atom and characteristic cleavages along the alkyl chain. The analysis of these fragmentation patterns provides a "fingerprint" of the molecule, confirming the connectivity of the atoms.

Below is a table of expected key fragments in the mass spectrum of the 8-Bromooctan-1-amine cation.

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 208/210 | [M+H]⁺ (isotopic peaks for ⁷⁹Br/⁸¹Br) |

| 128 | [M - Br]⁺ |

| 30 | [CH₂NH₂]⁺ |

Chromatographic Methods in Research

Chromatographic techniques are essential for the purification and purity assessment of this compound in a research setting.

High-Performance Liquid Chromatography (HPLC) is a commonly used technique to assess the purity of the compound. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with an acidic modifier (such as trifluoroacetic acid or formic acid), can effectively separate the target compound from any impurities. The purity is determined by the relative area of the peak corresponding to this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is particularly useful for identifying and quantifying the compound in complex mixtures, as it provides both retention time and mass-to-charge ratio data for each component.

Gas Chromatography (GC) can also be utilized, often after derivatization of the amine group to increase its volatility. For instance, the amine can be acylated to form an amide, which is more amenable to GC analysis. GC can provide high-resolution separation and is often coupled with a mass spectrometer (GC-MS) for definitive identification of the compound and any volatile impurities.

The choice of chromatographic method will depend on the specific research application, the nature of the sample matrix, and the required level of sensitivity and resolution.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. However, due to the low volatility and ionic nature of this compound, direct analysis by GC is challenging. The high temperatures required for volatilization in the GC inlet can lead to thermal degradation.

To overcome this limitation, derivatization is a necessary step to convert the polar amine group into a more volatile, less reactive moiety. A common approach for amino compounds is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which replace the active hydrogens on the amine group. sigmaaldrich.com Following derivatization, the resulting compound can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. GC-MS analysis of derivatized amino acids has been shown to provide rich information on their structure. nih.gov

Alternatively, pyrolysis-GC-MS can be employed for quaternary ammonium halides. In this technique, the compound is thermally degraded in a controlled manner in the GC inlet, often undergoing Hofmann elimination to yield a tertiary amine that is amenable to GC separation and subsequent mass spectrometric analysis. american.edu This approach could potentially be applied to this compound, though specific methods have not been documented.

LC-MS and UPLC Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry offer enhanced sensitivity and selectivity for the analysis of this compound. These techniques combine the separation power of liquid chromatography with the precise mass detection capabilities of a mass spectrometer, allowing for confident identification and quantification. youtube.com

In LC-MS analysis, the compound would first be separated using chromatographic conditions similar to those described for HPLC. The eluent from the LC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is the most suitable ionization technique for this polar molecule, as it can readily form protonated molecular ions [M+H]+ in the positive ion mode.

Tandem mass spectrometry (LC-MS/MS) can provide further structural information through fragmentation of the parent ion. By selecting the protonated molecule as the precursor ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern can be obtained, which serves as a molecular fingerprint for unequivocal identification. For example, a common fragmentation pathway for alkylamines involves the loss of ammonia (B1221849) (NH3) or cleavage of the carbon-carbon bonds in the alkyl chain.

UPLC, which utilizes smaller particle size columns, offers higher resolution, faster analysis times, and improved sensitivity compared to conventional HPLC. acs.org A UPLC-MS/MS method would be the state-of-the-art approach for the trace-level quantification of this compound and its related impurities in complex matrices. The development of such methods for other primary amines demonstrates the feasibility and advantages of this technique. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman spectroscopy, is an indispensable tool for the identification of functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The most prominent features would be associated with the primary ammonium group (-NH3+), which is formed by the protonation of the amine by the hydrobromic acid.

General characteristics of primary amine hydrohalide IR spectra include:

N-H Stretching: A broad and strong absorption band is expected in the region of 3200-2800 cm⁻¹. researchgate.net This broadness is a result of hydrogen bonding between the ammonium group and the bromide anion. This band actually comprises the asymmetric and symmetric stretching vibrations of the N-H bonds.

N-H Bending (Scissoring): An absorption band typically appears around 1600-1500 cm⁻¹.

C-H Stretching: Sharp peaks in the 3000-2850 cm⁻¹ region corresponding to the asymmetric and symmetric stretching vibrations of the methylene (-CH2-) groups in the octyl chain.

C-Br Stretching: A weaker absorption is expected in the far-infrared region, typically between 600 and 500 cm⁻¹, corresponding to the C-Br stretching vibration.

A study on various amine hydrohalides has shown that the N-H stretching frequencies are near 3000 cm⁻¹ for aliphatic primary amine salts and that there is a shift to higher frequencies in the series hydrochloride, hydrobromide, hydriodide. cdnsciencepub.comcdnsciencepub.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The technique is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing:

C-Br Stretching: The carbon-bromine bond is expected to produce a strong and characteristic Raman signal. Studies on aliphatic bromides show that the most intense line in their Raman spectra is characteristic of the C-Br bond and appears around 564 cm⁻¹ for compounds with two to five carbon atoms in a normal chain. aps.org

C-C Backbone Vibrations: The carbon skeleton of the octyl chain will give rise to a series of bands in the fingerprint region of the spectrum.

Symmetric C-H Bending and Stretching: These vibrations are also Raman active.

Raman spectroscopy is a powerful tool for studying phase transitions and intermolecular interactions in complex organic-inorganic hybrids. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org To date, the specific crystal structure of this compound has not been reported in the publicly accessible crystallographic databases.

However, if a suitable single crystal of the compound were to be grown, X-ray diffraction analysis would provide precise information on:

Bond lengths and angles: The exact distances between all atoms and the angles between the chemical bonds.

Conformation: The spatial arrangement of the octyl chain.

Crystal packing: How the molecules are arranged in the crystal lattice.

Intermolecular interactions: The details of the hydrogen bonding between the ammonium (-NH3+) group and the bromide (Br⁻) ions, as well as any van der Waals interactions between the alkyl chains.

The analysis of other hydrobromide salts, such as citalopram (B1669093) hydrobromide, has been successfully performed using synchrotron X-ray powder diffraction data, which can be used when single crystals are not available. researchgate.net Such an analysis reveals the unit cell parameters and the hydrogen bonding network within the crystal structure. researchgate.net

Research Gaps and Future Directions

Unexplored Synthetic Pathways

The conventional synthesis of 8-Bromooctan-1-amine (B12822555) hydrobromide typically involves the bromination of an appropriate precursor followed by amination. However, several modern synthetic strategies remain largely unexplored for this specific molecule, offering potential for improved efficiency, safety, and sustainability.

One promising avenue is the application of flow chemistry . Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, reduced reaction times, and enhanced safety, particularly for exothermic reactions. researchgate.netresearchgate.netrsc.org The synthesis of ω-aminoalkyl halides could be significantly optimized by transitioning from batch to continuous processes. researchgate.netresearchgate.net

Another area ripe for investigation is biocatalysis . The use of enzymes for both halogenation and amination steps could provide highly selective and environmentally benign synthetic routes. tandfonline.comnih.govresearchgate.netnih.gov Halogenase enzymes, for instance, can introduce bromine atoms at specific positions on an alkane chain with remarkable precision. tandfonline.comnih.govresearchgate.net Similarly, amine transaminases or dehydrogenases could be employed for the asymmetric synthesis of the amino group, potentially leading to chiral derivatives of 8-bromooctan-1-amine. worktribe.comnih.gov The development of a biocatalytic cascade, integrating both halogenation and amination in a one-pot process, represents a significant but achievable challenge.

Furthermore, the exploration of phase-transfer catalysis could offer a cost-effective and scalable method for the synthesis of 8-Bromooctan-1-amine. nih.govarxiv.org This methodology is particularly adept at facilitating reactions between reagents in immiscible phases, a common scenario in the synthesis of long-chain functionalized alkanes.

A comparative table of potential synthetic routes is presented below, illustrating hypothetical improvements.

| Synthesis Method | Current Approach (Hypothetical) | Potential Future Approach | Anticipated Advantages |

| Chemical Synthesis | Batch reaction of 1,8-octanediol (B150283) with HBr, followed by amination. | Flow chemistry synthesis from 1-octanol. researchgate.netresearchgate.net | Improved safety, higher throughput, better process control. |

| Biocatalysis | Not established. | Enzymatic halogenation of octanol (B41247) followed by enzymatic amination. tandfonline.comworktribe.com | High selectivity, mild reaction conditions, reduced waste. |

| Hybrid Approach | Not established. | Chemo-enzymatic synthesis combining chemical and biocatalytic steps. | Combines the advantages of both chemical and enzymatic methods. |

Novel Derivatization Strategies

The dual functionality of 8-Bromooctan-1-amine hydrobromide makes it an ideal scaffold for the synthesis of a diverse array of derivatives. While standard N-acylation and nucleophilic substitution at the bromine terminus are known, numerous modern derivatization techniques remain to be applied.

The primary amine group is a handle for various transformations. For instance, reductive amination with aldehydes or ketones could yield a wide range of secondary and tertiary amines with diverse functionalities. Furthermore, derivatization with reagents like 3-aminopyridyl-N-hydroxysuccinimidyl carbamate (B1207046) (APDS) could be explored for analytical purposes, enabling high-speed analysis by techniques such as HPLC/ESI-MS/MS. nih.gov

The bromine atom, a versatile functional group, can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, could be employed to introduce aryl, vinyl, and alkynyl groups, respectively. This would open up a vast chemical space for the synthesis of novel materials and biologically active molecules. The use of α-aminoalkyl radicals, which can be generated from simple amines, as halogen-atom transfer agents could also enable the activation of the carbon-bromine bond for a range of redox transformations. nih.gov

Potential for New Applications in Emerging Fields

The unique properties of this compound and its derivatives suggest significant potential in several cutting-edge fields.

In materials science , the bifunctional nature of this compound makes it an excellent candidate for the synthesis of novel polymers and self-assembled monolayers (SAMs). researchgate.net The amine and bromide functionalities can serve as reactive sites for polymerization, leading to the formation of polyamides, polyamines, or other functional polymers. Additionally, long-chain aminoalkyl halides are known to form self-assembled monolayers on various substrates, which can be used to modify surface properties for applications in electronics, sensors, and biocompatible coatings. researchgate.netyoutube.com The ability to further functionalize the surface through the terminal bromine or amine group adds another layer of versatility. researchgate.net

In the realm of drug delivery , amine-functionalized molecules are being investigated for their ability to improve the loading and release of therapeutic agents. nih.gov The derivatization of this compound could lead to the development of novel nanocarriers or drug conjugates with enhanced efficacy and targeted delivery.

The potential for this compound to act as a linker molecule in the development of bifunctional catalysts and supramolecular assemblies is also an exciting prospect. nih.govnih.govnih.gov The distinct reactivity of the amine and bromide groups allows for the orthogonal attachment of different molecular entities, creating complex architectures with tailored properties.

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools to accelerate research and guide experimental work. For this compound, advanced computational modeling can provide valuable insights into its properties and reactivity.

Predictive modeling can be used to explore potential reaction pathways and predict the outcomes of synthetic transformations. arxiv.orgnih.govcam.ac.ukarxiv.org Density Functional Theory (DFT) calculations, for example, can be employed to determine the thermodynamics and kinetics of various reactions, helping to identify the most promising synthetic routes and derivatization strategies. acs.org Machine learning models, trained on existing reaction data, could also be developed to predict the regioselectivity and stereoselectivity of reactions involving this compound. cam.ac.uk

Conformational analysis is another area where computational modeling can be highly beneficial. worktribe.com Understanding the preferred conformations of 8-Bromooctan-1-amine and its derivatives is crucial for predicting their physical properties and how they will interact with other molecules, which is particularly important for applications in materials science and drug design.

A summary of potential computational approaches is provided in the table below.

| Computational Method | Application Area | Potential Insights |

| Density Functional Theory (DFT) | Synthetic Pathway Analysis | Reaction energies, activation barriers, transition state geometries. acs.org |

| Molecular Dynamics (MD) Simulations | Conformational Analysis & Self-Assembly | Preferred conformations, interaction with solvents, aggregation behavior. |

| Machine Learning (ML) Models | Predictive Reactivity | Prediction of reaction outcomes, regioselectivity, and stereoselectivity. cam.ac.uk |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-Substrate Interactions | Binding modes and catalytic mechanisms in biocatalytic transformations. |

Development of Sustainable Synthesis Protocols

The principles of green chemistry are increasingly important in chemical synthesis, and there is significant scope to develop more sustainable protocols for the production of this compound. researchgate.netrsc.orgresearchgate.netnih.govkit.eduresearchgate.net

A key focus should be the use of renewable feedstocks . rsc.orgresearchgate.netkit.eduresearchgate.net For instance, developing synthetic routes that start from biomass-derived materials, such as fatty acids or amino acids, would significantly reduce the environmental footprint of the production process. rsc.orgresearchgate.net Research into the conversion of biomass-derived oxygen-containing feedstocks to amino alcohols like 8-aminooctanol would be a crucial first step. rsc.orgresearchgate.net

The development of catalytic methods that minimize waste and energy consumption is another important aspect of sustainable synthesis. nih.gov This includes the use of highly efficient and recyclable catalysts, as well as processes that operate under milder reaction conditions. The aforementioned biocatalytic and flow chemistry approaches align well with these goals.

Furthermore, a life cycle assessment of different synthetic routes would be beneficial to quantify their environmental impact and identify the most sustainable options.

Q & A

Q. What are the primary synthetic routes for 8-Bromooctan-1-amine hydrobromide, and how do reaction conditions influence yield?

The synthesis typically involves bromination of octan-1-amine derivatives. A two-step method is common:

Bromination : Reacting octan-1-amine with bromine or bromine-containing reagents (e.g., HBr or PBr₃) under controlled conditions. Evidence for similar brominated amines highlights the need for an inert atmosphere to suppress side reactions like oxidation or over-bromination .

Hydrobromide formation : Neutralizing the product with hydrobromic acid to yield the hydrobromide salt.

Critical parameters include temperature (optimal range: 0–5°C to minimize decomposition) and stoichiometry (1:1 amine-to-bromine ratio). Yields >70% are achievable with rigorous exclusion of moisture .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR identify amine proton shifts (δ 1.2–1.6 ppm for methylene groups) and bromine-induced deshielding .

- Mass Spectrometry (MS) : ESI-MS confirms the molecular ion peak at m/z 224.08 (C₈H₁₈BrN⁺) and fragmentation patterns .

- X-ray Crystallography : Resolves the crystalline structure; similar brominated amines exhibit herringbone stacking due to Br···H-N interactions .

Q. What are the solubility and stability profiles of this compound under standard lab conditions?

- Solubility : Highly soluble in polar solvents (water, ethanol) due to ionic hydrobromide formation. Limited solubility in non-polar solvents (e.g., hexane) .

- Stability : Hygroscopic; store at –20°C in airtight containers. Decomposes above 150°C, releasing HBr gas .

Advanced Research Questions

Q. How can reaction kinetics and mechanistic studies optimize the bromination step?

- Kinetic Monitoring : Use in-situ FTIR or GC-MS to track bromine consumption. For similar amines, bromination follows second-order kinetics (rate ∝ [amine][Br₂]) .

- Mechanistic Insights : Bromination proceeds via an electrophilic substitution mechanism. Steric hindrance from the octyl chain necessitates longer reaction times (8–12 hrs) compared to shorter-chain analogs .

Q. What strategies resolve contradictions in reported biological activity data for brominated amines?

Contradictions often arise from assay variability (e.g., enzyme inhibition studies). Mitigation strategies:

- Standardized Assays : Use CYP450 isoform-specific protocols (e.g., CYP2D6 vs. CYP3A4) with positive controls .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 8-Bromonaphthalen-1-amine, which shows moderate CYP inhibition ).

Q. Table 1: Comparative Reactivity of Brominated Amines

Q. How can factorial design improve the scalability of synthesis?

A 2³ factorial design evaluates three factors: temperature (A), solvent polarity (B), and catalyst loading (C). For example:

Q. What computational methods predict the compound’s interaction with biological targets?

- Docking Studies : Use AutoDock Vina to model binding to CYP450 enzymes. Bromine’s electronegativity enhances hydrophobic interactions in active sites .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. For similar brominated amines, RMSD <2 Å indicates stable binding .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.